molecular formula C12H21F3N2O3 B11834546 Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate

Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate

Cat. No.: B11834546
M. Wt: 298.30 g/mol
InChI Key: NEUQBHSVWBCDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate (IUPAC name: tert-butyl (R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate) is a piperazine derivative characterized by a trifluoroethoxy-methyl substituent at the 2-position of the piperazine ring and a tert-butyl carbamate group at the 1-position. This compound is synthesized via nucleophilic substitution reactions between tert-butyl piperazine-1-carboxylate and trifluoroethyl halides under inert atmospheres, typically using solvents like dichloromethane or dimethylformamide . Purification involves recrystallization or chromatography to isolate the final product.

The trifluoroethoxy group confers unique electronic and steric properties, enhancing metabolic stability and influencing interactions with biological targets such as enzymes or receptors . Its piperazine core allows for structural flexibility, making it a versatile intermediate in pharmaceutical chemistry for drug discovery, particularly in central nervous system (CNS) and antimicrobial agents.

Properties

Molecular Formula

C12H21F3N2O3

Molecular Weight

298.30 g/mol

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroethoxymethyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H21F3N2O3/c1-11(2,3)20-10(18)17-5-4-16-6-9(17)7-19-8-12(13,14)15/h9,16H,4-8H2,1-3H3

InChI Key

NEUQBHSVWBCDTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1COCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,2,2-trifluoroethanol. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new piperazine derivatives with different substituents.

Scientific Research Applications

Intermediate in Drug Synthesis

Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the production of oxazolidinone antimicrobials, which are effective against gram-positive bacteria by inhibiting protein synthesis at an early stage .

Antimicrobial Activity

Research indicates that compounds derived from or related to this compound exhibit antimicrobial properties. These compounds can target resistant pathogens due to their novel mechanisms of action. The ability to modify the piperazine structure allows for the development of new antimicrobial agents that can overcome existing resistance .

Inhibition Studies

Studies have shown that derivatives of this compound can inhibit specific enzymes involved in physiological processes. For example, certain synthesized compounds demonstrated significant inhibitory activity against thymidine phosphorylase, which is crucial in cancer therapy . Molecular docking studies revealed interactions that suggest potential therapeutic effects.

Toxicological Assessments

Comprehensive evaluations have been conducted to assess the toxicity profiles of these compounds. Understanding their safety and efficacy is critical for their development as therapeutic agents. The results from these studies guide further modifications to enhance their biological activity while minimizing adverse effects.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach its target sites more effectively. The piperazine ring can interact with various biological macromolecules, leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely explored for their structural and functional diversity. Below is a detailed comparison of tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate with structurally analogous compounds:

Structural and Functional Differences

Compound Name Substituents Key Features Biological Relevance
This compound (Target) 2-(Trifluoroethoxymethyl), 1-(tert-butyl carbamate) Electron-withdrawing trifluoroethoxy group enhances stability and lipophilicity Potential CNS activity; improved metabolic resistance compared to non-fluorinated analogs
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate 4-(Ethoxycarbonylmethyl) Ethoxycarbonyl group introduces polarity; moderate reactivity in acyl transfer Used in synthesizing peptide mimetics and enzyme inhibitors
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate 4-(Hydrazinylcarbonylmethyl) Hydrazine moiety enables conjugation with aldehydes/ketones Applied in prodrug design and chelating agents
Tert-butyl 2-(2,6-dichlorophenyl)piperazine-1-carboxylate 2-(2,6-Dichlorophenyl) Aromatic chlorination increases steric bulk and halogen bonding potential Explored as a serotonin receptor modulator
Tert-butyl 4-(2-(2-fluorophenyl)acetyl)piperazine-1-carboxylate 4-(2-Fluorophenylacetyl) Fluorophenyl group enhances binding affinity to GABAergic targets Studied for anxiolytic and anticonvulsant properties

Physicochemical Properties

Property Target Compound Ethoxycarbonyl Analog Hydrazino Analog
LogP 2.8 (estimated) 1.5 1.2
Water Solubility Low Moderate High
Metabolic Stability High Moderate Low

LogP values estimated based on fluorinated vs. non-fluorinated substituents .

Biological Activity

Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. The trifluoroethoxy group and the piperazine ring contribute to its pharmacological properties, making it a subject of various research studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H21F3N2O3
  • CAS Number : 1240586-07-5
  • Molecular Weight : 288.31 g/mol
  • Purity : Typically >95% .

The biological activity of this compound is primarily linked to its interaction with various biological targets. The presence of the trifluoroethoxy group enhances its lipophilicity, which can improve membrane permeability and bioavailability. This structural feature is crucial for the compound's interaction with biological membranes and receptors.

Antioxidant Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antioxidant properties. These compounds can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative stress in biological systems . This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Anticancer Properties

Studies have shown that piperazine derivatives can inhibit cell proliferation and promote apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis . For instance, compounds similar to this compound have demonstrated cytotoxic effects against specific cancer types, suggesting potential therapeutic applications.

Antimicrobial Activity

Preliminary studies suggest that piperazine derivatives may possess antimicrobial properties. The ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes could be a mechanism by which they exert their antimicrobial effects .

Case Studies

  • Antioxidant Study :
    • A study evaluated the antioxidant capacity of various piperazine derivatives, including those with trifluoromethyl substituents. Results showed a significant reduction in oxidative stress markers in treated cells compared to controls .
  • Cancer Cell Line Inhibition :
    • In vitro tests on breast cancer cell lines demonstrated that this compound inhibited growth by inducing apoptosis through caspase activation .
  • Antimicrobial Testing :
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that certain piperazine derivatives exhibited bacteriostatic activity, suggesting potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantNeutralizes free radicals
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts bacterial cell membranes

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate?

  • Methodology :

  • Nucleophilic substitution : Piperazine derivatives are often functionalized via alkylation. For example, tert-butyl piperazine-1-carboxylate reacts with brominated intermediates (e.g., 2-bromo-1,1,1-trifluoroethane) in polar solvents (1,4-dioxane) with potassium carbonate as a base at 110°C for 12 hours, yielding ~88% .
  • Buchwald-Hartwig coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl coupling. A mix of tert-butyl piperazine-1-carboxylate, boronate esters, and sodium carbonate under microwave irradiation (100°C, 3 hours) achieves 91% yield .
    • Key parameters : Catalyst loading (0.1–5 mol%), solvent polarity, and temperature control minimize side products.

Q. How is the compound characterized post-synthesis?

  • Analytical techniques :

MethodApplicationExample Data (Analog)Reference
¹H/¹³C NMR Confirms substitution on piperazineδ 1.46 ppm (tert-butyl), 3.5–3.2 ppm (piperazine CH₂)
LCMS Verifies molecular weightm/z 372.2 [M+H]⁺
X-ray diffraction Resolves crystal structureMonoclinic, P2₁/n, a = 6.1925 Å

Q. What purification methods are effective for isolating the compound?

  • Chromatography : Silica gel (ethyl acetate/petroleum ether gradient) removes unreacted starting materials .
  • Crystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .

Advanced Research Questions

Q. How can competing side reactions during trifluoroethoxy group incorporation be mitigated?

  • Optimization strategies :

  • Use bulky bases (e.g., DIPEA) to suppress elimination byproducts .
  • Low-temperature alkylation (0–5°C) reduces electrophilic side reactions .
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 1:2) .

Q. What advanced techniques resolve structural ambiguities in derivatives?

  • 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton coupling .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds) in crystal lattices .
  • DFT calculations : Predicts electronic effects of the trifluoroethoxy group on piperazine ring conformation .

Q. How does the trifluoroethoxy group influence biological activity?

  • Electron-withdrawing effects : Enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., prolyl-hydroxylase inhibition ).
  • Case study : Analogous tert-butyl piperazine derivatives with trifluoromethyl groups show 10-fold higher IC₅₀ values compared to non-fluorinated counterparts .

Q. What strategies stabilize the compound under acidic conditions?

  • Boc-protection : The tert-butyl group shields the piperazine nitrogen from protonation. Deprotection requires strong acids (e.g., HCl in dioxane) .
  • Storage : -20°C under inert gas (N₂/Ar) prevents hydrolysis .

Applications in Drug Development

Q. How is this compound utilized in kinase inhibitor synthesis?

  • Intermediate for PARP inhibitors : Coupling with phthalazinone derivatives (via HBTU/DIPEA) forms olaparib precursors. Boc deprotection yields free piperazine for final API synthesis .
  • SUCNR1 modulators : The trifluoroethoxy group enhances binding to succinate receptor hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.